molecular formula C18H26N2O4 B8688866 (R)-tert-Butyl 3-(((benzyloxy)carbonyl)(methyl)amino)pyrrolidine-1-carboxylate

(R)-tert-Butyl 3-(((benzyloxy)carbonyl)(methyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B8688866
M. Wt: 334.4 g/mol
InChI Key: MNDYIXMLBFFTLB-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate: is a complex organic compound that belongs to the class of pyrrolidines. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.

    N-Benzyloxycarbonyl protection:

    N-Methylation: This step involves the methylation of the amino group using methyl iodide or similar reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups or the benzyloxycarbonyl protecting group.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or benzyloxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate is used as a building block for more complex molecules.

Biology

The compound may be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists.

Medicine

In medicinal chemistry, it can serve as an intermediate in the synthesis of pharmaceutical compounds.

Industry

The compound may find applications in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action for tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-3-(N-benzyloxycarbonyl-N-ethylamino)pyrrolidine-1-carboxylate
  • tert-Butyl ®-3-(N-benzyloxycarbonyl-N-propylamino)pyrrolidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl ®-3-(N-benzyloxycarbonyl-N-methylamino)pyrrolidine-1-carboxylate lies in its specific structural features, such as the combination of the tert-butyl, benzyloxycarbonyl, and methylamino groups, which confer distinct reactivity and biological activity.

Properties

Molecular Formula

C18H26N2O4

Molecular Weight

334.4 g/mol

IUPAC Name

tert-butyl (3R)-3-[methyl(phenylmethoxycarbonyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-10-15(12-20)19(4)16(21)23-13-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3/t15-/m1/s1

InChI Key

MNDYIXMLBFFTLB-OAHLLOKOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)N(C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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